BAY 61-3606 - 732983-37-8

BAY 61-3606

Catalog Number: EVT-261007
CAS Number: 732983-37-8
Molecular Formula: C20H18N6O3
Molecular Weight: 390.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BAY 61-3606 is a cell-permeable imidazopyrimidine compound classified as a potent, ATP-competitive, reversible, and highly selective inhibitor of Spleen Tyrosine Kinase (SYK) activity. [, , , , , , , , , , , , , , , , , , ] It exhibits minimal inhibitory effects on other tyrosine kinases like Btk, Fyn, Itk, Lyn, and Src. [, ] BAY 61-3606 demonstrates good oral bioavailability and in vivo efficacy in rat models. [, ]

Molecular Structure Analysis

While the exact molecular structure of BAY 61-3606 is not explicitly provided in the papers, its chemical name, 2-[7-(3,4-Dimethoxyphenyl)-imidazo[1,2-c]pyrimidin-5-ylamino]nicotinamide dihydrochloride, suggests the presence of key structural elements: []

Mechanism of Action

BAY 61-3606 primarily functions as an ATP-competitive inhibitor of SYK, binding to the kinase domain and preventing its phosphorylation activity. [, , ] This inhibition disrupts downstream signaling cascades associated with SYK, ultimately impacting various cellular processes.

  • Inhibit degranulation and the synthesis of inflammatory mediators (e.g., leukotrienes, cytokines) in mast cells and basophils. [, ]
  • Block B cell receptor activation and Fc receptor signaling in eosinophils and monocytes. []
  • Induce cell cycle arrest and apoptosis in multiple myeloma cells, potentially independent of SYK inhibition and through the degradation of IKZF1/3. [, ]
  • Sensitize breast cancer cells to TRAIL-induced apoptosis by downregulating Mcl-1 through both ubiquitin-dependent degradation and transcriptional repression. []
Applications
  • Allergic Reactions: In rodent models, BAY 61-3606 effectively suppresses antigen-induced allergic responses, including passive cutaneous anaphylaxis, bronchoconstriction, bronchial edema, and airway inflammation. [] These findings highlight its potential as an anti-asthmatic/allergic therapeutic agent.
  • Multiple Myeloma: Research suggests that BAY 61-3606 exhibits anti-myeloma activity, inducing cell cycle arrest and apoptosis in both IMiD®-sensitive and resistant myeloma cells. [] This effect might be mediated through the degradation of IKZF1 and IKZF3 proteins.
  • Vestibular Schwannomas: In vitro studies demonstrate that BAY 61-3606 treatment can alter gene expression in human vestibular schwannomas, leading to cell death. [] Additionally, it can modulate p53 protein levels and site-specific phosphorylation in these tumors. []
  • Acute Myeloid Leukemia: BAY 61-3606 has been identified as a potential therapeutic agent for pediatric acute myeloid leukemia, particularly in cases involving the t(6;11) MLL-AF6 translocation. [] It shows selective activity against these leukemia cells.
  • Fungal Keratitis: In vitro models of Fusarium solani keratitis show that BAY 61-3606, through its inhibition of Dectin-1, can modulate the expression of antimicrobial peptides (AMPs) in corneal epithelial cells. [] This modulation contributes to the corneal epithelial innate immune response against the fungal infection.
  • Neuroblastoma: BAY 61-3606 demonstrates potential as a therapeutic agent for neuroblastoma. [] It significantly reduces cell viability in neuroblastoma cell lines expressing SYK protein and enhances the efficacy of various chemotherapeutic drugs.
  • Inflammatory Responses to Orthopedic Implants: Studies suggest that BAY 61-3606 can suppress the robust innate type 2 immune response induced by cobalt chrome (CoCr) microparticles, a common component of orthopedic implants. [, , ] This finding highlights its potential in mitigating harmful inflammation and implant failure associated with wear debris.

R406 (Fostamatinib)

    Compound Description: R406, also known as fostamatinib, is an orally administered prodrug of R987950, a potent and selective inhibitor of spleen tyrosine kinase (SYK). [] Similar to BAY 61-3606, R406 has been investigated as a potential therapeutic agent for various autoimmune diseases and B-cell malignancies. []

Entospletinib (GS-9973)

    Compound Description: Entospletinib, formerly known as GS-9973, is a selective inhibitor of SYK that has shown promise in clinical trials for the treatment of B-cell malignancies. [] It exhibits a distinct selectivity profile compared to other SYK inhibitors and has been investigated for its potential in overcoming resistance to existing therapies.

TAK-659

    Compound Description: TAK-659 is a dual SYK and FLT3 inhibitor currently under investigation for the treatment of acute myeloid leukemia (AML). [] It targets both SYK and FLT3, a receptor tyrosine kinase frequently mutated in AML, making it a potential therapeutic option for a broader range of AML patients.

    Relevance: While both TAK-659 and BAY 61-3606 inhibit SYK, TAK-659 also targets FLT3, expanding its potential therapeutic applications to AML. [] This difference in target specificity highlights the diverse approaches in drug development for targeting specific kinases in different disease contexts.

2,4-Diamino-5-oxo-pyrimidine hydrochloride (CDKi)

    Compound Description: 2,4-Diamino-5-oxo-pyrimidine hydrochloride (CDKi) is a broad-spectrum kinase inhibitor. [, ] It has been shown to affect various cellular processes, including cell cycle progression, survival, and signaling pathways.

    Relevance: CDKi, unlike the more selective BAY 61-3606, inhibits a wide range of kinases. [, ] This broader activity profile can lead to a wider range of effects but may also increase the risk of off-target effects compared to the more selective BAY 61-3606.

Piceatannol

    Compound Description: Piceatannol is a naturally occurring stilbenoid compound found in grapes, berries, and other plants. [] It exhibits anti-inflammatory, antioxidant, and anti-cancer properties, primarily attributed to its ability to inhibit Syk kinase activity.

    Relevance: Piceatannol, like BAY 61-3606, inhibits SYK, but it is a naturally occurring compound with a potentially broader range of biological activities. [] It may offer an alternative therapeutic approach with potentially fewer side effects compared to synthetic SYK inhibitors like BAY 61-3606.

Ibrutinib

    Compound Description: Ibrutinib is an irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key regulator of B cell receptor signaling. [, , , ] It is approved for the treatment of various B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia (WM).

    Relevance: While BAY 61-3606 primarily inhibits SYK, ibrutinib targets BTK, another critical kinase in B cell receptor signaling. [, , , ] Both inhibitors demonstrate therapeutic potential in B-cell malignancies, highlighting the importance of targeting multiple nodes within the same signaling pathway for enhanced efficacy.

Acalabrutinib

    Compound Description: Acalabrutinib is a second-generation, selective, and irreversible BTK inhibitor, designed to improve upon the safety and efficacy of ibrutinib. [] It has demonstrated clinical activity in various B cell malignancies, with a potentially improved safety profile compared to ibrutinib.

    Relevance: Acalabrutinib, like ibrutinib, targets BTK, while BAY 61-3606 focuses on SYK. [] Although both kinases play crucial roles in B cell receptor signaling, the development of second-generation BTK inhibitors like acalabrutinib highlights the continuous efforts to improve the therapeutic index of kinase inhibitors.

ONO-4059 (Tirabrutinib)

    Compound Description: ONO-4059, also known as tirabrutinib, is an irreversible BTK inhibitor currently under investigation for treating B-cell malignancies. [] It exhibits high selectivity for BTK and has demonstrated promising results in clinical trials for relapsed/refractory CLL and other hematologic malignancies.

    Relevance: Both ONO-4059 and BAY 61-3606 inhibit key tyrosine kinases involved in immune signaling pathways, with ONO-4059 targeting BTK and BAY 61-3606 targeting SYK. [] This difference in target specificity reflects the diverse roles of tyrosine kinases in various cellular processes and the potential for developing targeted therapies for different diseases.

AVL-292 (Spebrutinib)

    Compound Description: AVL-292, also known as spebrutinib, is an irreversible BTK inhibitor that has shown promise in clinical trials for B-cell malignancies and autoimmune diseases. [] It exhibits a favorable pharmacokinetic profile and has been investigated for its potential in treating conditions like rheumatoid arthritis and systemic lupus erythematosus.

    Relevance: Similar to other BTK inhibitors, AVL-292 differs from BAY 61-3606 in its target kinase, focusing on BTK instead of SYK. [] This distinction highlights the importance of understanding the specific roles of different kinases within signaling pathways to develop targeted therapies for specific diseases.

CG-806

    Compound Description: CG-806 is a reversible BTK inhibitor under investigation for treating B-cell malignancies and autoimmune diseases. [] Unlike irreversible BTK inhibitors like ibrutinib, CG-806's reversible binding may offer a more tunable approach to kinase inhibition, potentially leading to an improved safety profile.

    Relevance: CG-806, a reversible BTK inhibitor, differs from BAY 61-3606 in its target kinase and its binding mechanism. [] This highlights the ongoing development of novel kinase inhibitors with distinct pharmacological properties to optimize efficacy and safety.

BMS-935177

    Compound Description: BMS-935177 is a reversible BTK inhibitor investigated for the treatment of B-cell malignancies and autoimmune diseases. [] It exhibits high selectivity for BTK and has demonstrated promising results in preclinical studies, suggesting its potential as a therapeutic agent.

    Relevance: BMS-935177, like other BTK inhibitors, differs from BAY 61-3606 in its target specificity. [] This highlights the diversity of kinase inhibitors available and the importance of selecting the appropriate inhibitor based on the specific disease and target.

BMS-986195

    Compound Description: BMS-986195 is a potent and selective, reversible BTK inhibitor developed for the treatment of autoimmune diseases and B-cell malignancies. [] It has demonstrated efficacy in preclinical models of rheumatoid arthritis and systemic lupus erythematosus, suggesting its potential as a therapeutic agent for these conditions.

    Relevance: BMS-986195, as a BTK inhibitor, targets a different kinase than BAY 61-3606. [] The development of multiple inhibitors targeting different kinases within the same signaling pathway highlights the importance of understanding the complex interplay of these kinases in disease pathogenesis.

Fenebrutinib

    Compound Description: Fenebrutinib is an orally bioavailable, reversible inhibitor of BTK, investigated for treating multiple sclerosis (MS) and other autoimmune diseases. [] Its ability to cross the blood-brain barrier makes it a promising candidate for treating central nervous system (CNS) autoimmune disorders like MS.

    Relevance: Fenebrutinib and BAY 61-3606 target different tyrosine kinases, with fenebrutinib focusing on BTK. [] This difference highlights the diverse roles of tyrosine kinases in various cellular processes and the potential for developing targeted therapies for different diseases.

MG-132

    Compound Description: MG-132 is a potent, cell-permeable, reversible proteasome inhibitor. [] It blocks the degradation of ubiquitin-conjugated proteins, leading to the accumulation of misfolded proteins and induction of apoptosis in various cancer cells.

    Relevance: Unlike BAY 61-3606, which primarily targets SYK, MG-132 acts as a proteasome inhibitor. [] This difference in their mechanisms of action highlights the diverse strategies employed in drug development to target different cellular processes involved in disease pathogenesis.

Sodium Butyrate (Na-Bu)

    Compound Description: Sodium butyrate (Na-Bu) is a short-chain fatty acid that acts as a histone deacetylase inhibitor (HDACi). [, ] HDACis like Na-Bu modify gene expression by inhibiting histone deacetylases, leading to the relaxation of chromatin structure and increased gene transcription.

    Relevance: Sodium butyrate (Na-Bu) differs from BAY 61-3606 in its mechanism of action; it acts as an HDACi, while BAY 61-3606 is a SYK inhibitor. [, ] This difference highlights the diverse approaches used in research to modulate cellular processes and signaling pathways.

Properties

CAS Number

732983-37-8

Product Name

BAY 61-3606

IUPAC Name

2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide

Molecular Formula

C20H18N6O3

Molecular Weight

390.4 g/mol

InChI

InChI=1S/C20H18N6O3/c1-28-15-6-5-12(10-16(15)29-2)14-11-17-22-8-9-26(17)20(24-14)25-19-13(18(21)27)4-3-7-23-19/h3-11H,1-2H3,(H2,21,27)(H,23,24,25)

InChI Key

JWQOJVOKBAAAAR-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=CC3=NC=CN3C(=N2)NC4=C(C=CC=N4)C(=O)N)OC

Solubility

Soluble in DMSO

Synonyms

2-(7-(3,4-dimethoxyphenyl)imidazo(1,2-c)pyrimidin-5-ylamino)nicotinamide
BAY 61-3606
BAY-61-3606
BAY61-3606

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=NC=CN3C(=N2)NC4=C(C=CC=N4)C(=O)N)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.